molecular formula C19H24N2O2 B14880832 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Cat. No.: B14880832
M. Wt: 312.4 g/mol
InChI Key: MDFIURJBFJDUJH-UHFFFAOYSA-N
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Description

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities . This compound is of interest in various fields, including organic electronics and materials science, due to its unique structural and functional properties.

Preparation Methods

The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and methacryloyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol exerts its effects is primarily through its interaction with molecular targets such as proteins and enzymes. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can modulate the activity of certain enzymes by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other carbazole derivatives such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and poly(2,7-carbazole). Compared to these compounds, 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol offers unique properties such as enhanced solubility and specific functional group reactivity . These characteristics make it particularly suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-methylpropan-1-ol

InChI

InChI=1S/C19H24N2O2/c1-19(2,13-22)20-11-14(23)12-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,20,22-23H,11-13H2,1-2H3

InChI Key

MDFIURJBFJDUJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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